2-Fluorovitamin D3
Overview
Description
2-Fluorovitamin D3 is a fluorinated analogue of vitamin D3, where a fluorine atom is introduced into the vitamin D3 skeletonFluorine is known for its high electronegativity and small atomic radius, which can significantly influence the behavior of the molecule in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorovitamin D3 involves regio- and stereo-selective fluorination of the vitamin D3 side-chain. One efficient method employs electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary. This method allows for the selective introduction of fluorine at specific positions on the vitamin D3 side-chain .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorovitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the fluorinated side-chain.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
2-Fluorovitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the chemical properties of vitamin D3 analogues.
Biology: Investigated for its potential to modulate biological pathways differently from non-fluorinated vitamin D3.
Medicine: Explored for its potential therapeutic applications, including enhanced binding affinity to the vitamin D receptor and improved metabolic stability.
Industry: Utilized in the development of new drugs and agricultural chemicals due to its unique properties
Mechanism of Action
The mechanism of action of 2-Fluorovitamin D3 involves its interaction with the vitamin D receptor. The fluorine atom enhances the binding affinity of the compound to the receptor, potentially leading to increased biological activity. The compound undergoes metabolic activation similar to vitamin D3, involving hydroxylation steps catalyzed by cytochrome P450 enzymes .
Comparison with Similar Compounds
Vitamin D3 (Cholecalciferol): The non-fluorinated parent compound.
1α,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D3.
25-Hydroxyvitamin D3: A major circulating form of vitamin D3.
Comparison: 2-Fluorovitamin D3 is unique due to the presence of the fluorine atom, which alters its chemical and biological properties. Compared to non-fluorinated analogues, this compound exhibits enhanced stability, binding affinity, and potentially different metabolic pathways .
Properties
IUPAC Name |
(1S,2S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-fluoro-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)23-13-14-24-21(10-7-15-27(23,24)5)11-12-22-17-26(29)25(28)16-20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKJGWLWZNQAQB-HUEPGBSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(CC3=C)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H]([C@H](CC3=C)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103638-37-5 | |
Record name | 2-Fluorovitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.